2-Fluoro-6-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methylpyridine-4-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the sixth position, and a carboxamide group at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methylpyridine-4-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the addition of a carboxamide group. One common method involves the fluorination of 6-methylpyridine, followed by the conversion of the resulting 2-fluoro-6-methylpyridine to the carboxamide derivative. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The subsequent steps involve the conversion to the carboxamide derivative using standard amide formation reactions, typically involving the use of reagents such as ammonia or amines under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methylpyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the carboxamide group.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
2-Fluoro-6-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-carboxamide: Lacks the methyl group at the sixth position.
6-Methylpyridine-4-carboxamide: Lacks the fluorine atom at the second position.
2-Fluoro-6-methylpyridine: Lacks the carboxamide group at the fourth position.
Uniqueness
2-Fluoro-6-methylpyridine-4-carboxamide is unique due to the combined presence of the fluorine atom, methyl group, and carboxamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-fluoro-6-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
NHHYOMLKWGUJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.